Flonicamid

Descripción general

Descripción

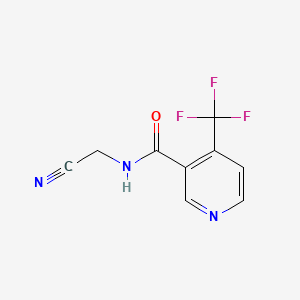

Flonicamid is a pyridine organic compound used as an insecticide on aphids, whiteflies, and thrips . It disrupts insect chordotonal organs that can affect hearing, balance, movement to cause cessation of feeding, but the specific target site of the chemical is unknown .

Molecular Structure Analysis

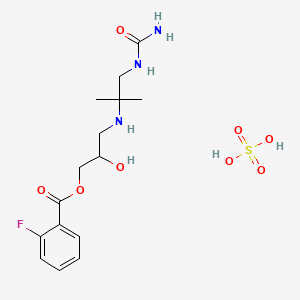

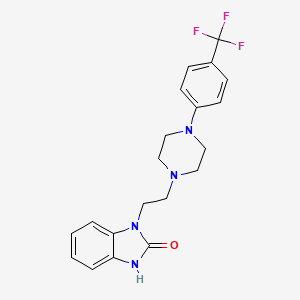

Flonicamid is a pyridinecarboxamide that is nicotinamide substituted by a trifluoromethyl group at position 4 and a cyanomethyl group at the carbamoyl nitrogen atom . A study has been conducted on the conformational search, structural analysis, vibrational properties, reactivity study, and affinity towards DNA of Flonicamid .

Chemical Reactions Analysis

Flonicamid and its metabolite TFNA-AM can be analyzed by either the normal or the acidified QuEChERS procedure . An analytical method for the simultaneous determination of flonicamid, imidacloprid, and its metabolites has been established .

Physical And Chemical Properties Analysis

Flonicamid has a molar mass of 229.162 g/mol and appears as a white crystalline powder . It has a density of 1.531 at 25 °C and a melting point of 157.5 °C . Its solubility in water is 5.2 g/L at 20 C .

Aplicaciones Científicas De Investigación

Agricultural Pest Control

Flonicamid is widely used in agriculture for controlling aphids, whiteflies, and other sucking insects. It inhibits pests’ feeding activity, providing long-lasting control without raising serious ecological and health concerns .

Environmental Impact

Research indicates that Flonicamid is a biodegradable compound and does not have a negative impact on beneficial insects and mites, making it an environmentally friendly option for pest control .

Systemic and Translaminar Activity

Flonicamid exhibits excellent systemic and translaminar activity, meaning it can be absorbed by plants and transported to all tissues, including those not directly treated with the insecticide .

Resistance Management

Flonicamid shows no cross-resistance to conventional insecticides such as organophosphates, carbamates, or pyrethroids. This makes it an effective tool in resistance management strategies .

Biodegradation Studies

Studies on the biodegradation of Flonicamid have identified its main metabolites in harvested crops and water sources. Understanding these metabolites is crucial for assessing the environmental fate of the insecticide .

Food Safety and Residue Analysis

Research on the dissipation kinetics of Flonicamid helps ensure food safety by evaluating its residues in various crops such as vegetables, fruit, tea, grain, and oil crops .

Mecanismo De Acción

Target of Action

Flonicamid, a novel class insecticide, is very active against a wide range of aphid species and other species of sucking insects . The precise target of Flonicamid is still under investigation, but it is known that Flonicamid exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor . It has been suggested that Flonicamid blocks the A-Type potassium channel .

Mode of Action

Flonicamid works by hindering the sucking effect of pests . The pest quickly stops sucking after ingesting the medicine, and finally dies of hunger . It disrupts insect chordotonal organs that can affect hearing, balance, movement to cause cessation of feeding . The specific target site of the chemical is unknown .

Biochemical Pathways

The microbial degradation of nitriles proceeds via two enzymatic pathways: the nitrile hydratase/amidase pathway, and the nitrilase pathway . Nitrile-containing insecticides like Flonicamid can be converted into their amide derivatives by Pseudaminobacter salicylatoxidans . N - (4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM) is converted to 4- (trifluoromethyl) nicotinoyl glycine (TFNG) using nitrile hydratase/amidase .

Pharmacokinetics

The metabolism and distribution of Flonicamid in plants and animals were investigated using 14C-labelled Flonicamid . The leaching rates, dissipation dynamics, and residue levels of Flonicamid and its metabolites in tea leaves during processing and transferring were investigated . .

Result of Action

The result of Flonicamid’s action is the rapid inhibition of the feeding behavior of aphids and provides long-lasting control . It has excellent systemic and translaminar activity . It has no negative impact on beneficial insects and mites . These characteristics make Flonicamid well suited for resistant management strategies and integrated pest-management programs .

Action Environment

Flonicamid has a high aqueous solubility and a low volatility . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater . Ecotoxicity is moderate to low for most species . It has a moderate mammalian oral toxicity . Application rates increase (0.054 to 0.071 lb ai/a) for greater plant volume, higher pest populations and/or longer residual activity .

Safety and Hazards

Flonicamid is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . The risk quotient (RQ) of flonicamid was 4.4%, which is significantly lower than 100%. This result shows that the dietary risk presented by using flonicamid at the maximum recommended dose is low and acceptable .

Direcciones Futuras

The authorized USA uses of flonicamid will not result in acute or chronic consumer exposure exceeding the toxicological reference values and, therefore, is unlikely to pose a risk to consumers’ health . The comprehensive long-term dietary risk assessment of flonicamid performed in this study provides a reference for the protection of consumer health and safe insecticide use .

Propiedades

IUPAC Name |

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQJEEJISHYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034611 | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 5.2X10+3 mg/L at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.531 at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Flonicamid | |

Color/Form |

White crystalline powder | |

CAS RN |

158062-67-0 | |

| Record name | Flonicamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flonicamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLONICAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157.5 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

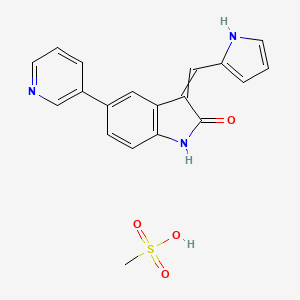

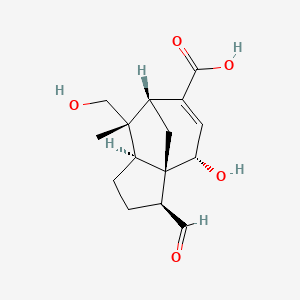

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

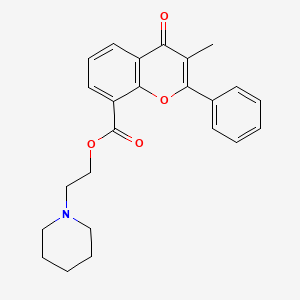

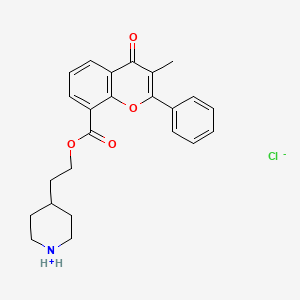

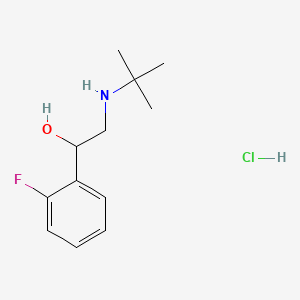

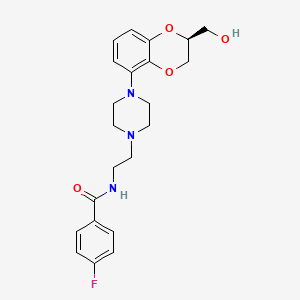

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)